N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(3-fluoro-4-methylphenyl)ethanediamide
Description
Role of Spiroacetal Frameworks in Bioactive Molecule Design
Spiroacetal systems like the 1,4-dioxaspiro[4.5]decan-2-ylmethyl motif exemplify how oxygen-containing spirocycles address multiple drug design challenges:
- Conformational Restriction : The fused dioxane and cyclohexane rings enforce a rigid chair-chair conformation, reducing entropic penalties during protein binding. This rigidity was exploited in σ1 receptor ligands, where spirocyclic constraints improved affinity by 10-fold compared to flexible analogs.
- Polar Surface Area Modulation : The two ether oxygens in the dioxaspiro system contribute 18.5 Ų to the topological polar surface area (TPSA), balancing membrane permeability and aqueous solubility. This property aligns with optimal ranges for central nervous system drugs (TPSA 40-90 Ų).
- Metabolic Stability : Spiroacetals resist oxidative metabolism better than linear ethers due to steric shielding of oxygen lone pairs. In bis-morpholine spiroacetals, this stability enabled oral bioavailability despite high oxygen content.
Comparative analysis of spiroacetal-containing drugs reveals consistent improvements in ligand efficiency metrics:
| Property | Spiroacetal Drugs | Non-Spirocyclic Analogs |
|---|---|---|
| Average clogP | 2.1 ± 0.3 | 3.8 ± 0.5 |
| Ligand Efficiency (LE) | 0.45 | 0.32 |
| Fraction sp³ (Fsp³) | 0.72 | 0.41 |
Data derived from σ1 ligands and ACE inhibitors
The 1,4-dioxaspiro[4.5]decan subsystem specifically enables axial orientation of substituents, critical for simultaneous engagement with hydrophobic pockets and hydrogen-bonding residues in enzyme active sites.
Strategic Advantages of 1,4-Dioxaspiro[4.5]decan-2-ylmethyl Motifs
The title compound's spiroacetal-methyl group demonstrates three key design strategies:
A. Hybridization of Lipophilic and Polar Domains
The cyclohexane ring provides a hydrophobic platform (clogP contribution +2.1), while the dioxane oxygen atoms maintain water solubility through H-bond acceptor capacity. This duality addresses the "molecular obesity" problem common in flat aromatic systems.
B. Synthetic Versatility
Modern routes to 1,4-dioxaspiro[4.5]decan derivatives leverage:
- Acid-catalyzed cyclization of diols with ketones
- Transition-metal-mediated spirocyclization
- Enzymatic desymmetrization of prochiral intermediates
A recent scalable synthesis (Scheme 1) produces gram quantities of spiroacetal precursors in 4 steps with 78% overall yield:
1,4-Cyclohexanedione + Ethylene glycol → Spiroketal (BF3·Et2O)
↓ (NaBH4 reduction)
Spirodiol → (MsCl, Et3N)
Spiroepoxide → (Nucleophilic opening)
1,4-Dioxaspiro[4.5]decan-2-ylmethyl scaffold
C. Structure-Activity Relationship (SAR) Optimization
The methylene bridge between the spirocycle and diamide group allows:
- Gradual modulation of linker length (n=1-3)
- Introduction of stereochemical diversity
- Attachment of diverse electrophilic warheads
In angiotensin-converting enzyme (ACE) inhibitors like spirapril, analogous spacers enabled 30-fold potency improvements through optimal positioning of zinc-binding groups.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(3-fluoro-4-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O4/c1-12-5-6-13(9-15(12)19)21-17(23)16(22)20-10-14-11-24-18(25-14)7-3-2-4-8-18/h5-6,9,14H,2-4,7-8,10-11H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGUSSRRCODINL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(3-fluoro-4-methylphenyl)ethanediamide typically involves multiple steps. One common approach starts with the preparation of the spirocyclic intermediate, 1,4-dioxaspiro[4.5]decan-2-ylmethanamine. This intermediate is then reacted with 3-fluoro-4-methylphenyl isocyanate under controlled conditions to form the final oxalamide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reaction. The scalability of the synthesis process is also a key consideration for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(3-fluoro-4-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(3-fluoro-4-methylphenyl)ethanediamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(3-fluoro-4-methylphenyl)ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets and influencing various pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
Structural and Electronic Variations
- Spirocyclic Core: The target compound’s 1,4-dioxaspiro[4.5]decane core (10-membered spiro system) offers greater conformational flexibility compared to the smaller 1,4-dioxaspiro[4.4]nonane (9-membered) in . This difference may influence solubility and receptor binding .
- Substituent Effects: Halogenated Aromatic Rings: Chloro (–14) and fluoro (target) substituents modulate electron density. Chlorine’s stronger electron-withdrawing nature may enhance stability but reduce solubility compared to fluorine . Methyl Group: The 4-methyl substituent in the target compound introduces steric hindrance, which could impede metabolic degradation or improve lipophilicity .
Physicochemical Properties
- Molecular Weight : The target compound (~350 g/mol) falls within the range of drug-like molecules, while the chloro-methyl analog (366.84 g/mol) exceeds typical thresholds for blood-brain barrier penetration .
Biological Activity
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(3-fluoro-4-methylphenyl)ethanediamide is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Structural Features
The compound features a 1,4-dioxaspiro[4.5]decan moiety, which contributes to its structural complexity and potential biological activity. The presence of a 3-fluoro-4-methylphenyl group enhances its pharmacological profile by potentially increasing lipophilicity and influencing receptor interactions.
| Structural Feature | Description |
|---|---|
| Spirocyclic Structure | Provides unique spatial orientation for binding interactions |
| Fluorinated Aromatic Ring | Enhances lipophilicity and potential receptor affinity |
| Ethanediamide Linkage | May facilitate interactions with biological targets |
The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions that can modulate the activity of these targets.
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active site of enzymes, blocking their activity.
- Receptor Binding : It may interact with various receptors, influencing cellular signaling pathways.
Pharmacological Properties
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing spirocyclic structures have shown promise in inhibiting bacterial growth.
- Anticancer Potential : Certain derivatives have been investigated for their ability to induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties through modulation of cytokine production.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of structurally similar compounds against various pathogens. Results indicated that compounds with spirocyclic structures displayed significant inhibitory effects on Gram-positive bacteria, suggesting potential therapeutic applications in treating infections.
Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with mechanisms involving apoptosis and cell cycle arrest being explored.
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound through structural modifications. Key findings include:
- Synthesis Improvements : Enhanced yields have been achieved using palladium-catalyzed reactions.
- Bioactivity Enhancements : Modifications to the fluorinated aromatic ring have been shown to improve binding affinity to target enzymes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
